Cas no 1804419-85-9 (4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol)

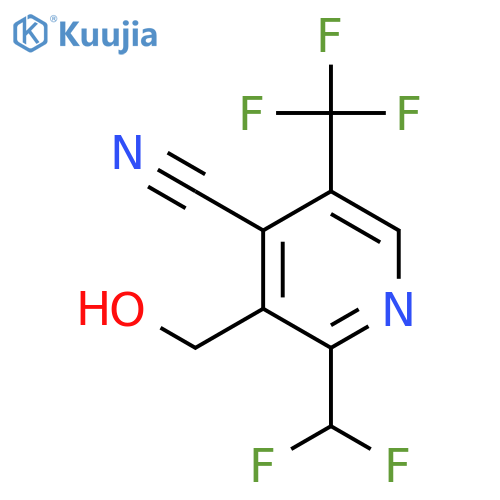

1804419-85-9 structure

商品名:4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol

CAS番号:1804419-85-9

MF:C9H5F5N2O

メガワット:252.140819311142

CID:4880180

4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol 化学的及び物理的性質

名前と識別子

-

- 4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol

-

- インチ: 1S/C9H5F5N2O/c10-8(11)7-5(3-17)4(1-15)6(2-16-7)9(12,13)14/h2,8,17H,3H2

- InChIKey: IVRIWPHUZAWVAX-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CN=C(C(F)F)C(CO)=C1C#N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 310

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 56.9

4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029038268-1g |

4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol |

1804419-85-9 | 95% | 1g |

$2,952.90 | 2022-04-02 | |

| Alichem | A029038268-250mg |

4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol |

1804419-85-9 | 95% | 250mg |

$999.60 | 2022-04-02 | |

| Alichem | A029038268-500mg |

4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol |

1804419-85-9 | 95% | 500mg |

$1,634.45 | 2022-04-02 |

4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1804419-85-9 (4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol) 関連製品

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量